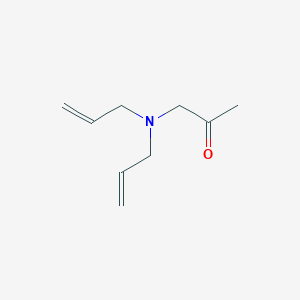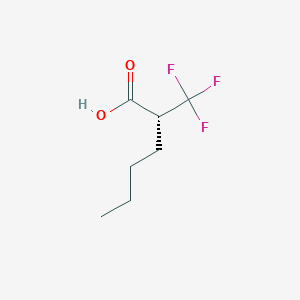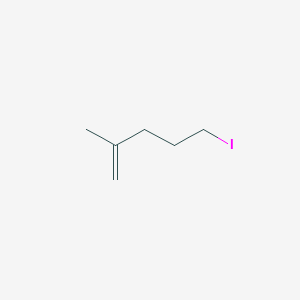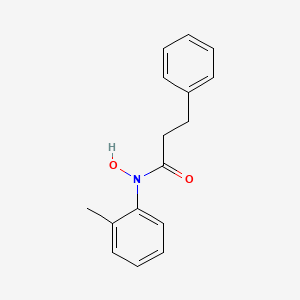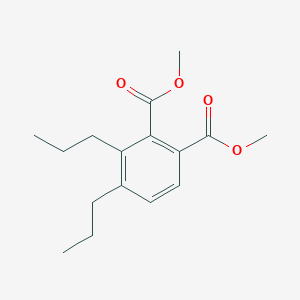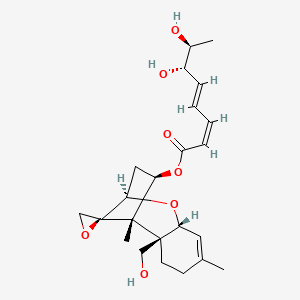![molecular formula C16H13N3O4 B14444340 2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione CAS No. 75201-65-9](/img/structure/B14444340.png)
2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a nitrophenyl and a phenylbutane-1,3-dione moiety. This compound is part of the azo compound family, which is known for its vivid colors and applications in dyeing and pigmentation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione typically involves the diazotization of 2-nitroaniline followed by coupling with 1-phenylbutane-1,3-dione. The reaction conditions often include:
Diazotization: 2-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling: The diazonium salt is then coupled with 1-phenylbutane-1,3-dione in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To maintain precise control over reaction conditions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
化学反应分析
Types of Reactions
2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.
Oxidation: The azo group can be oxidized to form azoxy compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or sodium dithionite (Na2S2O4).
Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid, HNO3).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Reduction: 2-[(E)-(2-Aminophenyl)dia
属性
CAS 编号 |
75201-65-9 |
|---|---|
分子式 |
C16H13N3O4 |
分子量 |
311.29 g/mol |
IUPAC 名称 |
2-[(2-nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H13N3O4/c1-11(20)15(16(21)12-7-3-2-4-8-12)18-17-13-9-5-6-10-14(13)19(22)23/h2-10,15H,1H3 |
InChI 键 |
PTIZQSBMHREOGF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
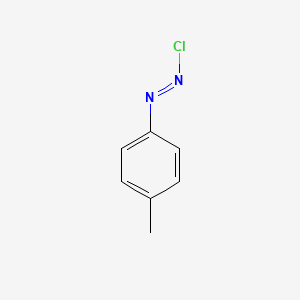
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
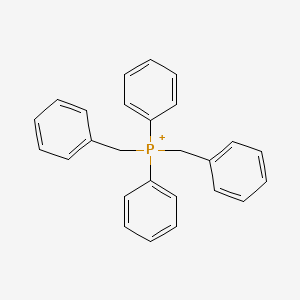
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
